Hydrazinecarboxamide, 2-(2-(ethylamino)-6,7-dimethoxy-4-quinazolinyl)-

Description

Systematic IUPAC Nomenclature and Structural Formula

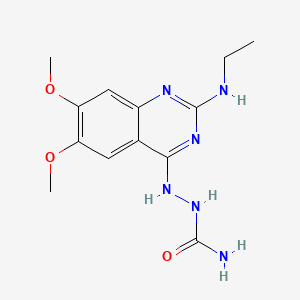

The compound Hydrazinecarboxamide, 2-(2-(ethylamino)-6,7-dimethoxy-4-quinazolinyl)- is defined by its IUPAC name, which systematically describes its molecular architecture. The quinazoline backbone forms the core structure, with substitutions at positions 2, 4, 6, and 7. The 2-position is occupied by an ethylamino group (-NHCH₂CH₃), while the 4-position is modified by a hydrazinecarboxamide moiety (-NNC(=O)NH₂). Methoxy groups (-OCH₃) are attached to the 6- and 7-positions of the quinazoline ring.

The structural formula is represented as C₁₃H₁₈N₆O₃ , with the following SMILES notation:CCNC1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-(Ethylamino)-6,7-dimethoxy-4-quinazolinyl)hydrazinecarboxamide |

| CAS Registry Number | 134749-35-2 |

| Molecular Formula | C₁₃H₁₈N₆O₃ |

| SMILES | CCNC1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC |

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 134749-35-2 , a universal identifier for chemical substances. Alternative designations include:

These synonyms reflect variations in naming conventions across chemical databases and literature.

Molecular Weight and Empirical Formula Analysis

The molecular weight of the compound is 306.36 g/mol , calculated from its empirical formula C₁₃H₁₈N₆O₃ . The formula breakdown reveals:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 18 | 1.008 | 18.14 |

| Nitrogen | 6 | 14.01 | 84.06 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 306.33 |

The empirical formula highlights a high nitrogen content (27.4% by mass), characteristic of heterocyclic compounds with potential pharmacological activity. The methoxy groups contribute to the compound’s lipophilicity, while the hydrazinecarboxamide moiety introduces hydrogen-bonding capabilities.

Properties

CAS No. |

134749-35-2 |

|---|---|

Molecular Formula |

C13H18N6O3 |

Molecular Weight |

306.32 g/mol |

IUPAC Name |

[[2-(ethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea |

InChI |

InChI=1S/C13H18N6O3/c1-4-15-13-16-8-6-10(22-3)9(21-2)5-7(8)11(17-13)18-19-12(14)20/h5-6H,4H2,1-3H3,(H3,14,19,20)(H2,15,16,17,18) |

InChI Key |

KDPJTIXABOWVBU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6,7-Dimethoxyquinazolin-4-one Intermediates

The quinazoline core is typically prepared by cyclization reactions involving anthranilic acid derivatives or substituted benzamides. Two common methods include:

Demethylation and cyclization using hydrogen bromide (HBr):

6,7-dimethoxy-4(3H)-quinazolinone is treated with 48% HBr at elevated temperatures (100–120 °C) for 12 hours to yield 6,7-dihydroxyquinazolinone intermediates with yields around 84–97%.Demethylation using boron tribromide (BBr3):

Under inert atmosphere and low temperature (-78 to 25 °C), boron tribromide in dichloromethane is used to selectively demethylate methoxy groups on the quinazoline ring, achieving yields of approximately 80.5%.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| HBr demethylation | 48% HBr | 100–120 °C, 12 h reflux | 84–97% | Produces dihydroxyquinazolinone |

| BBr3 demethylation | Boron tribromide in DCM | -78 to 25 °C, inert atmosphere | 80.5% | Selective demethylation |

Formation of the Hydrazinecarboxamide Moiety

The hydrazinecarboxamide group is introduced by reaction of the quinazoline intermediate with hydrazine derivatives or semicarbazide reagents:

Typical approach: Reaction of the 4-aminoquinazoline intermediate with hydrazinecarboxamide or semicarbazide under controlled conditions to form the hydrazinecarboxamide linkage.

Reaction conditions: Often performed in polar solvents such as N,N-dimethylformamide (DMF) or water, sometimes under microwave irradiation or reflux to enhance reaction rates.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Ethylamine | Mild heating, solvent varies | High | Displaces 2-chloro group |

| Hydrazinecarboxamide formation | Hydrazinecarboxamide or semicarbazide | DMF or aqueous, reflux or microwave | Moderate to high | Forms hydrazinecarboxamide linkage |

Representative Experimental Procedure (Literature-Based)

Preparation of 6,7-dimethoxy-4(3H)-quinazolinone:

Starting from appropriate anthranilic acid derivatives, cyclize to form the quinazolinone core.Demethylation:

Treat the quinazolinone with 48% HBr at 120 °C overnight, cool, neutralize with ammonium hydroxide to pH 8, filter, and dry to obtain 6,7-dihydroxyquinazolinone (yield ~84–97%).Substitution at 2-position:

React 2-chloro-6,7-dimethoxyquinazolin-4-amine with ethylamine in tetrahydrofuran/water mixture at 75 °C for 24 hours to yield 2-(ethylamino)-6,7-dimethoxyquinazoline intermediate (yield ~91%).Hydrazinecarboxamide coupling:

React the 2-(ethylamino)-6,7-dimethoxyquinazoline intermediate with hydrazinecarboxamide in DMF under microwave irradiation at 120 °C for 5 minutes or reflux for several hours to afford the target compound.

Data Table Summarizing Key Preparation Steps and Yields

Research Findings and Notes on Preparation

Microwave-assisted synthesis can significantly reduce reaction times for hydrazinecarboxamide formation, though yields may vary (21% reported in some cases).

Demethylation methods (HBr vs. BBr3) offer flexibility depending on scale and desired purity; BBr3 is preferred for selective demethylation under inert atmosphere.

Nucleophilic substitution at the 2-position is highly efficient with ethylamine, providing high yields and clean products suitable for further functionalization.

The presence of dimethoxy groups at positions 6 and 7 is crucial for biological activity and influences the chemical reactivity during synthesis.

The hydrazinecarboxamide moiety introduction is sensitive to reaction conditions; polar aprotic solvents and controlled heating improve coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ethylamine in ethanol for nucleophilic substitution.

Major Products

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates several promising biological activities associated with hydrazinecarboxamide derivatives:

-

Anticancer Activity :

- The compound has shown significant binding affinity to cancer-related targets such as the epidermal growth factor receptor (EGFR) and β-catenin, with binding energies around -5.8 kcal/mol and -5.9 kcal/mol respectively. These interactions are crucial for inhibiting tumor growth and proliferation.

-

Anticonvulsant Properties :

- Some analogs exhibit anticonvulsant activity, suggesting potential applications in treating epilepsy.

-

Antimicrobial Activity :

- Certain derivatives have demonstrated antibacterial and antifungal properties, indicating a broad spectrum of biological activity.

Anticancer Studies

A study evaluated the anticancer properties of hydrazinecarboxamide derivatives through molecular docking against multiple receptors. Results indicated promising inhibitory effects on key pathways involved in cancer progression.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is essential for therapeutic applications:

- Absorption and Distribution : Studies show that the compound is well absorbed and distributed in tissues.

- Metabolism : The metabolic pathways involve conjugation reactions that enhance solubility.

- Toxicity Profiles : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Mechanism of Action

The mechanism of action of 2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological and chemical properties depending on their substituents and functional groups. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural Comparison of Key Quinazoline Derivatives

Key Observations:

The ethylamino group in the target compound may confer greater basicity and solubility than the 2-methyl group in ’s acetohydrazide.

Functional Group Reactivity :

- Hydrazinecarboxamide (target) vs. acetohydrazide (): The former’s additional amide group (-CO-NH₂) offers more sites for hydrogen bonding and cyclization (e.g., to triazoles or thiadiazoles) .

- Sulfanyl () vs. hydrazinecarboxamide : Sulfur-containing analogs may exhibit distinct electronic properties (e.g., nucleophilicity) but lack the bifunctional NH-NH-CO-NH₂ motif for cyclization.

Biological Activity: Analgesic activity is reported for ’s brominated acetohydrazide derivatives, suggesting that electron-withdrawing groups (e.g., Br) may enhance such effects. The target compound’s dimethoxy and ethylamino groups could favor different pharmacological profiles, such as antimicrobial or anti-inflammatory activity, as seen in other hydrazide derivatives .

Research Findings and Implications

- Synthetic Versatility : The hydrazinecarboxamide group enables diverse cyclization pathways, as demonstrated in , where hydrazides were converted into pyrazoles, thiazoles, and triazoles. The target compound could similarly serve as a precursor for 1,3,4-thiadiazoles or triazolo-isoindolones .

- Biological Potential: While direct activity data for the target compound is unavailable, structurally related hydrazides (e.g., ) exhibit antimicrobial and anti-tubercular properties.

Biological Activity

Hydrazinecarboxamide, specifically the compound 2-(2-(ethylamino)-6,7-dimethoxy-4-quinazolinyl)-, is a derivative of hydrazinecarboxamide that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is , with a complex structure that includes a quinazoline moiety. The compound's structural characteristics can significantly influence its biological activity.

Research indicates that compounds similar to hydrazinecarboxamide derivatives exhibit various mechanisms of action, particularly in cancer treatment:

- Binding Affinity : The compound demonstrates significant binding affinity to various cancer-related targets. For instance, it has been shown to interact with the epidermal growth factor receptor (EGFR) and β-catenin, with binding energies of approximately -5.8 kcal/mol and -5.9 kcal/mol, respectively . Such interactions are crucial for inhibiting tumor growth and proliferation.

- DNA Binding : Studies on related compounds have shown that they can bind to DNA, resulting in hyperchromism and bathochromic shifts in absorption spectra, indicating potential anticancer activity .

Biological Activity

The biological activity of hydrazinecarboxamide derivatives has been explored in several studies:

- Anticancer Activity : The compound has been evaluated for its anticancer properties through molecular docking studies against multiple receptors. It showed promising results in inhibiting key pathways involved in cancer progression .

- Anticonvulsant Properties : Some analogs of hydrazinecarboxamide have demonstrated anticonvulsant activity, suggesting potential applications in treating epilepsy .

- Antimicrobial Activity : Certain derivatives have been tested for their antibacterial and antifungal properties, indicating a broad spectrum of biological activity beyond anticancer effects .

Case Studies and Research Findings

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of hydrazinecarboxamide derivatives is essential for their therapeutic application:

Q & A

Q. What are the common synthetic routes for preparing hydrazinecarboxamide derivatives with quinazoline scaffolds?

The synthesis typically involves multi-step reactions, starting with functionalized quinazoline intermediates. For example, 4-amino-6,7-dimethoxyquinazoline derivatives can be coupled with hydrazinecarboxamide precursors via nucleophilic substitution or condensation. and highlight the use of intermediates like 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine hydrochloride, synthesized under anhydrous conditions with acid catalysis. describes the reaction of semicarbazide hydrochloride with substituted acetophenones in acetic acid-sodium acetate buffer to form hydrazinecarboxamide derivatives, which can be further cyclized .

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of hydrazinecarboxamide derivatives?

Key parameters include temperature control, solvent selection, and catalyst use. For instance, emphasizes maintaining temperatures between 0–65°C during POCl3-mediated cyclization to prevent side reactions. Using polar aprotic solvents like DMF improves solubility of intermediates, while sodium hydroxide neutralization ensures proper quenching. Adjusting stoichiometric ratios (e.g., 1.1 equivalents of EDCI in coupling reactions, as in ) enhances coupling efficiency .

Q. What analytical techniques are recommended for characterizing the purity of hydrazinecarboxamide intermediates?

High-performance liquid chromatography (HPLC) with mobile phases containing methanol, water, and phosphate buffers (pH 5.5) is critical for purity assessment ( ). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For hydrochloride salts, elemental analysis or ion chromatography validates counterion content, as noted in and .

Advanced Research Questions

Q. How do structural modifications at the quinazoline ring affect the compound’s pharmacological activity?

Substituents like ethylamino or methoxy groups influence steric and electronic properties, altering target binding. demonstrates that introducing methoxyphenyl groups enhances antifungal activity by increasing lipophilicity and membrane permeability. Crystallographic studies ( ) reveal that planar hydrazinecarboxamide moieties facilitate π-π stacking with enzyme active sites, while bulky substituents may reduce bioavailability .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Cross-validate experimental models (e.g., in vitro enzyme assays vs. cell-based assays) to identify assay-specific artifacts. For example, reports β-glucuronidase inhibition discrepancies due to varying pH conditions in enzymatic assays. Dose-response curve normalization and standardized positive controls (e.g., D-saccharic acid 1,4-lactone) are recommended to harmonize results .

Q. What computational methods are suitable for studying interactions between hydrazinecarboxamide derivatives and biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with density functional theory (DFT) calculations can predict binding affinities. utilized docking to identify hydrogen bonds between the hydrazinecarboxamide backbone and fungal CYP51 active sites. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, addressing discrepancies in static docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.